REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[CH2:13]([N:15](CC)CC)C.CS(Cl)(=O)=O>ClCCl>[C:13]([CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)#[N:15]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After dilution with dichloromethane, the reaction mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in acetonitrile (12 ml)
|
Type
|
ADDITION
|
Details
|
To the resulting solution, potassium cyanide (0.80 g) and 18-Crown-6 (0.16 g) were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 40 hours
|
Duration
|
40 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
the concentrate was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica gel column (dichloromethane)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |